molecular formula C24H24N2O3S B4836523 4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile

4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile

Cat. No.: B4836523
M. Wt: 420.5 g/mol
InChI Key: OJTVFWALLWSIAH-UHFFFAOYSA-N
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Description

4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core thiophene structure, followed by the introduction of the phenyl and dioxooctahydro-2H-4,7-epoxyisoindol-2-yl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile include other thiophene derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific interactions and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

IUPAC Name

4-(4-butan-2-ylphenyl)-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-4-12(2)14-5-7-15(8-6-14)19-13(3)30-24(16(19)11-25)26-22(27)20-17-9-10-18(29-17)21(20)23(26)28/h5-8,12,17-18,20-21H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTVFWALLWSIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)N3C(=O)C4C5CCC(C4C3=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile

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